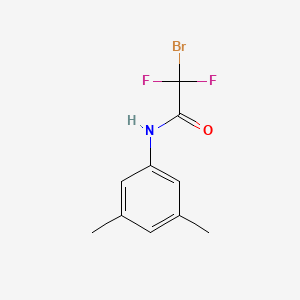
2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide is an organic compound characterized by the presence of bromine, fluorine, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide typically involves the reaction of 3,5-dimethylphenylamine with 2,2-difluoroacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of 3,5-dimethylphenylamine and difluoroacetic acid.
Aplicaciones Científicas De Investigación
2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-N-(3,4-dimethylphenyl)benzamide
- 2-Bromo-N-(3,5-dimethylphenyl)benzamide
Uniqueness
2-Bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The difluoroacetamide group enhances its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H10BrF2NO |
|---|---|
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
2-bromo-N-(3,5-dimethylphenyl)-2,2-difluoroacetamide |
InChI |
InChI=1S/C10H10BrF2NO/c1-6-3-7(2)5-8(4-6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
GPJASBGAVFPIKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C(F)(F)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


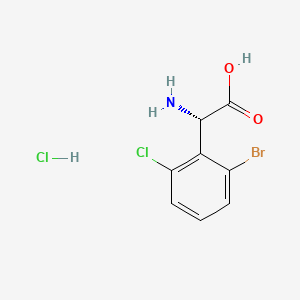
![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)
![Benzo[d]thiazol-4-ylmethanamine](/img/structure/B14024527.png)


![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B14024544.png)
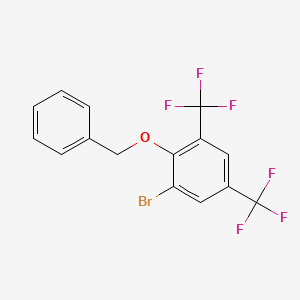
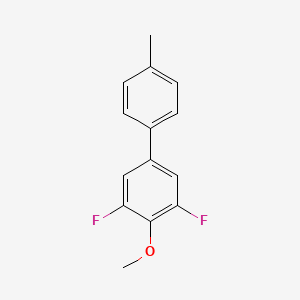
![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14024561.png)
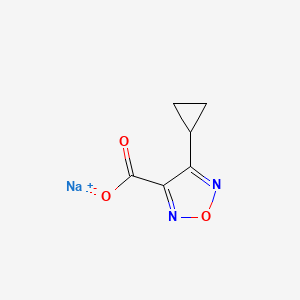


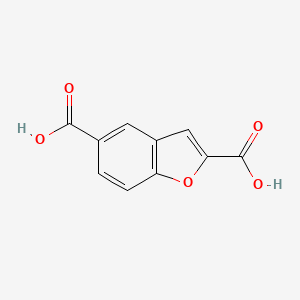
![(10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione](/img/structure/B14024579.png)
